4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
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Overview
Description
4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one is a complex organic compound with the molecular formula C15H18O2 and a molecular weight of 230.302 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one typically involves multiple steps. One common method includes the ozonolysis of 6-hydroxy-7-allyl-indan-1-one followed by reduction in the presence of methanol to form 2-methoxy-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. This intermediate is then subjected to alcohol elimination to form 6,7-dihydro-8H-indeno[5,4-b]furan-8-one, which is finally hydrogenated to obtain the target compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality. The process involves stringent control of reaction conditions and purification steps to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly used to convert intermediates to the final product.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like ozone, reducing agents such as methanol, and hydrogenation catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of intermediates leads to the formation of this compound .
Scientific Research Applications
4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including receptor agonism.
Medicine: Explored as a therapeutic agent for sleep disorders due to its receptor agonist properties.
Industry: Utilized in the production of high-purity chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one involves its interaction with specific molecular targets, such as receptors in the body. As a receptor agonist, it binds to and activates these receptors, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: A similar compound with a slightly different structure and properties.
6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one: Another related compound used in similar applications.
Uniqueness
4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one stands out due to its tert-butyl group, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-15(2,3)11-8-9-4-5-12(16)13(9)10-6-7-17-14(10)11/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOKIMCLRXPHQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=C3C(=C1)CCC3=O)CCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693413 |
Source
|
Record name | 4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198465-69-8 |
Source
|
Record name | 4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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